1-Nitro-2-methoxyanthrachinon
Overview
Description
1-Nitro-2-methoxyanthrachinon is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This compound, characterized by the presence of a nitro group and a methoxy group on the anthraquinone core, exhibits unique chemical properties that make it valuable in various scientific and industrial fields.
Preparation Methods
The synthesis of 1-Nitro-2-methoxyanthrachinon typically involves nitration and methoxylation reactions. One common synthetic route includes the nitration of 2-methoxyanthraquinone using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the anthraquinone ring .
Industrial production methods often involve large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Nitro-2-methoxyanthrachinon undergoes various chemical reactions, including:
Reduction: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Major products formed from these reactions include aminoanthraquinones, which are valuable intermediates in the synthesis of dyes and pigments .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Nitro-2-methoxyanthrachinon involves its interaction with cellular proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to the inhibition of cellular processes such as DNA replication and protein synthesis . This mechanism is particularly relevant in its anticancer activity, where the compound induces apoptosis in cancer cells by targeting key signaling pathways .
Comparison with Similar Compounds
1-Nitro-2-methoxyanthrachinon can be compared with other anthraquinone derivatives, such as:
2-Methylanthraquinone: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
1-Nitro-2-trinitromethyl substituted imidazoles: These compounds exhibit high energetic properties and are used in the development of explosives.
5-Nitro-1,10-Phenanthroline: Another nitro-substituted compound with applications in coordination chemistry and catalysis.
The uniqueness of this compound lies in its combination of the nitro and methoxy groups, which confer distinct chemical reactivity and bioactivity, making it valuable in both scientific research and industrial applications.
Properties
IUPAC Name |
2-methoxy-1-nitroanthracene-9,10-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c1-21-11-7-6-10-12(13(11)16(19)20)15(18)9-5-3-2-4-8(9)14(10)17/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGFYTMWSGOJRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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